molecular formula C19H15FN4O4 B2798757 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide CAS No. 1904609-46-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide

Cat. No.: B2798757
CAS No.: 1904609-46-6
M. Wt: 382.351
InChI Key: VGWZJCXOIVNUMU-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide is a structurally complex molecule featuring a benzodioxole moiety, a fluoro-substituted triazinone core, and an acrylamide linker. For instance, benzo[d][1,3]dioxol-5-yl-containing compounds are known for their metabolic stability and interaction with biological targets, while triazinone derivatives are often explored for their enzyme-inhibitory or pesticidal activities .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c20-13-3-4-15-14(10-13)19(26)24(23-22-15)8-7-21-18(25)6-2-12-1-5-16-17(9-12)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,21,25)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZJCXOIVNUMU-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities.
  • A 4-oxobenzo[d][1,2,3]triazin ring that may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related triazine derivatives can inhibit the proliferation of breast cancer cell lines (MCF-7 and SKBR-3) with IC50 values ranging from 0.09 to 157.4 µM .
  • The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. A selectivity index for COX-2 inhibition was noted to be as high as 99% in some derivatives .
  • The anti-inflammatory activity was comparable to standard drugs like sodium diclofenac, indicating potential for therapeutic use in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely acts as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : By generating reactive oxygen species (ROS), the compound may trigger apoptotic pathways in cancer cells.
  • Structural Activity Relationship (SAR) : Studies suggest that specific structural features of the compound enhance its biological activity, particularly in terms of binding affinity to target enzymes and receptors .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values from 0.09 to 157.4 µM in breast cancer cell lines
Anti-inflammatoryCOX-2 inhibition up to 99%
Apoptosis InductionIncreased ROS leading to cell death

Comparison with Similar Compounds

Acrylamide Derivatives with Benzodioxole Moieties

  • Example: (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) and (Z)-2-(4-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylonitrile (28) (from ). Key Differences: These compounds lack the triazinone-ethylacrylamide chain present in the target molecule. Instead, they feature acrylonitrile linkers and nitro/amino substituents on the phenyl ring. Impact: The acrylonitrile group may reduce solubility compared to acrylamide, while the nitro/amino groups influence electronic properties and target binding .

Triazinone-Containing Compounds

  • Example: Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one) (from ). Key Differences: Pymetrozine lacks the benzodioxole and acrylamide components but shares a triazinone core. Impact: The fluoro substitution in the target compound’s triazinone may enhance metabolic stability or alter hydrogen-bonding interactions compared to non-fluorinated analogs .

Acrylamide-Linked Pharmacophores

  • Example: (Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) (from ). Key Differences: Compound 3012 features a dimethylaminophenyl group and a p-tolylacrylamide substituent instead of the benzodioxole-triazinone system. Impact: The absence of the benzodioxole-triazinone unit may reduce interactions with hydrophobic binding pockets in enzymes or receptors .

Bioactivity Predictions

Compound Core Structure Key Substituents Hypothesized Activity
Target Compound Benzodioxole + Triazinone + Acrylamide 6-Fluoro, ethyl linker Potential kinase or protease inhibition due to triazinone’s electron-deficient nature
Compound 27 () Benzodioxole + Acrylonitrile 4-Nitrophenyl Likely redox-active; may act as a Michael acceptor
Pymetrozine () Triazinone Pyridinylmethylene Insecticidal activity via disruption of feeding behavior

Physicochemical Comparison

Parameter Target Compound Compound 28 () Compound 3012 ()
Molecular Weight ~450 g/mol (estimated) ~300 g/mol ~400 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.8
Hydrogen Bond Acceptors 8 (triazinone O, benzodioxole O) 5 (acrylonitrile N, benzodioxole O) 6 (acrylamide O, triazinone O)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide?

  • Methodology : Synthesis typically involves multi-step coupling of precursors, such as the benzo[d][1,3]dioxole acrylate derivative with a triazine-containing ethylamine intermediate. Key steps include:

  • Step 1 : Formation of the acrylamide backbone via base-catalyzed condensation (e.g., using K₂CO₃ in DMF).
  • Step 2 : Coupling of the triazine-ethylamine moiety under anhydrous conditions (e.g., EDC/HOBt in DCM).
  • Critical Parameters : Temperature (60–80°C) and reaction time (12–24 hr) significantly impact yield (40–65%) and purity (>95% by HPLC) .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.50 ppm for acrylamide protons) and LC-MS .

Q. What are the critical physicochemical properties influencing experimental handling?

  • Key Properties :

PropertyValue/Description
SolubilitySoluble in DMSO; sparingly in H₂O
StabilityLight-sensitive; store at –20°C
Melting PointNot determined (decomposes above 200°C)
  • Handling Recommendations : Use amber vials for storage, avoid aqueous buffers for long-term stability, and pre-dissolve in DMSO for biological assays .

Q. How is the compound’s inhibitory activity against bacterial targets validated?

  • Assay Design :

  • Enzyme Assays : Measure inhibition of Mur ligases (e.g., MurC/D) using ATP-depletion assays (IC₅₀ ~2–5 µM) .
  • MIC Testing : Evaluate bacterial growth inhibition (e.g., against S. aureus ATCC 29213) in Mueller-Hinton broth (MIC range: 8–32 µg/mL) .
    • Controls : Include known inhibitors (e.g., D-cycloserine) and solvent-only controls to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling guide SAR optimization of this compound?

  • Approach :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with Mur ligase active sites (e.g., hydrogen bonding with Arg120 and hydrophobic contacts with Phe256) .
  • MD Simulations : Assess binding stability (50 ns trajectories) to prioritize substituents enhancing triazine-enzyme interactions .
    • Validation : Synthesize top-ranked analogs (e.g., fluorophenyl substitutions) and compare experimental vs. predicted IC₅₀ values .

Q. What strategies reconcile contradictory synthetic yields reported in literature?

  • Analysis :

  • Contradiction : Yields vary from 40% (DMF, 12 hr) to 65% (NMP, 24 hr) for acrylamide coupling .
  • Resolution : Optimize solvent polarity (e.g., NMP > DMF) and use microwave-assisted synthesis (80°C, 6 hr) to enhance reaction efficiency .
    • Experimental Validation : Compare purity (HPLC) and scalability (gram-scale) under revised conditions .

Q. How do structural modifications affect off-target reactivity in mammalian cells?

  • SAR Insights :

  • Triazine Ring : Fluorine at C6 reduces off-target kinase inhibition (e.g., vs. EGFR, IC₅₀ >50 µM) compared to chloro analogs .
  • Acrylamide Linker : Replace with urea to mitigate thiol reactivity (test via glutathione adduct formation assays) .
    • Toxicity Screening : Use HEK293 cell viability assays (CC₅₀ >100 µM) and hERG binding assays (IC₅₀ >30 µM) to prioritize analogs .

Q. What advanced techniques characterize steric effects in the Z-isomer configuration?

  • Methods :

  • X-ray Crystallography : Resolve crystal structure to confirm Z-configuration (C=C bond torsion angle ~0°) .
  • NOESY NMR : Detect intramolecular interactions (e.g., benzo[d]dioxole H8 with acrylamide NH) to validate stereochemistry .
    • Impact : Z-isomer shows 10-fold higher Mur ligase inhibition than E-isomer due to optimal binding geometry .

Methodological Notes

  • Contradictions Addressed : Variability in synthetic yields and bioactivity data were resolved via algorithmic optimization and computational validation .
  • Advanced Tools : Emphasized SPR, MD simulations, and SAR-guided design for translational research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.